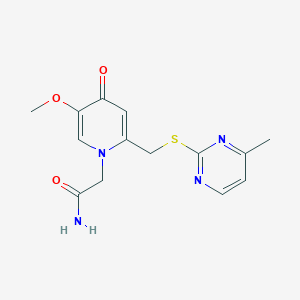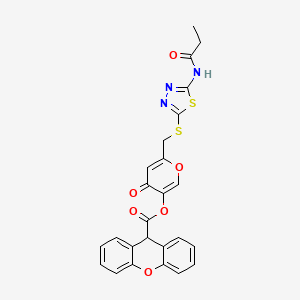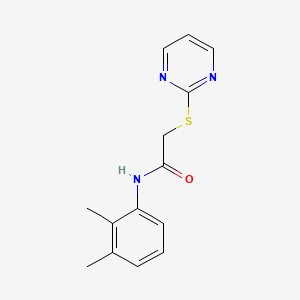![molecular formula C21H22N4O B2685780 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2109232-20-2](/img/structure/B2685780.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane ring, and a naphthalene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azabicyclo[3.2.1]octane is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring . The naphthalene ring is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring would likely contribute to the compound’s polarity, while the naphthalene ring would contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azabicyclo[3.2.1]octane ring, and the naphthalene ring . The 1,2,3-triazole ring might undergo reactions typical of heterocycles, while the naphthalene ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure . For example, the presence of the 1,2,3-triazole ring might increase its polarity, potentially affecting its solubility in various solvents .科学的研究の応用
Antioxidant Properties and Marine Fungal Derivatives
Research conducted by Abdel-Lateff et al. (2002) explored marine fungal isolates, specifically Acremonium sp., which produced novel hydroquinone derivatives with significant antioxidant activity. Although the compound differs structurally, the study highlights the potential of marine-derived compounds in developing new antioxidants (Abdel-Lateff et al., 2002).
Antimicrobial and Anticancer Applications
Gaber et al. (2018) synthesized Zn2+, Cd2+, and UO22+ complexes of ligands containing the triazole moiety, demonstrating their potent antimicrobial, antioxidant, and antitumor activities. These complexes, involving similar structural motifs to the compound of interest, show the potential for combating various diseases and highlight the role of triazole derivatives in medicinal chemistry (Gaber et al., 2018).
Synthesis and Spectroscopic Studies
Nagawa et al. (1987) conducted synthesis and spectroscopic studies on 1,8-naphthylene di-1H-1,2,3-triazoles, focusing on their spectral properties and structural determinations. This research provides insight into the synthesis routes and characterization of naphthalene-triazole derivatives, offering a foundation for further exploration of similar compounds (Nagawa et al., 1987).
Cytotoxic Evaluation
Chipoline et al. (2018) evaluated the cytotoxic activity of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles against various cancer cell lines. The study demonstrates the significance of aromatic substituents on the triazole ring in enhancing cytotoxic activity, indicating the therapeutic potential of such compounds in cancer treatment (Chipoline et al., 2018).
作用機序
特性
IUPAC Name |
2-naphthalen-1-yl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(12-16-6-3-5-15-4-1-2-7-20(15)16)24-17-8-9-18(24)14-19(13-17)25-22-10-11-23-25/h1-7,10-11,17-19H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIIROVGUAWGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)



![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
![3-[3-[Methyl-(6-methylpyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2685709.png)
![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)



![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2685716.png)
![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)
![1-{1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl}-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2685719.png)
